4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile
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Overview
Description
4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile is an organotin compound characterized by the presence of two benzonitrile groups connected via a dichlorostannane (tin) core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile typically involves the reaction of benzonitrile derivatives with a dichlorostannane precursor. One common method includes the following steps:
Preparation of Dichlorostannane Precursor: This involves the reaction of tin(IV) chloride with an appropriate organic ligand to form the dichlorostannane intermediate.
Coupling Reaction: The dichlorostannane intermediate is then reacted with benzonitrile derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can modify the tin center or the benzonitrile groups.
Substitution: The chlorine atoms in the dichlorostannane core can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Organotin oxides.
Reduction: Modified organotin compounds with reduced tin centers.
Substitution: Organotin compounds with different ligands replacing the chlorine atoms.
Scientific Research Applications
4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile involves its interaction with molecular targets through its tin center and benzonitrile groups. The tin center can coordinate with various nucleophiles, while the benzonitrile groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[Disulfanediylbis(methylene)]dibenzonitrile
- 4,4’-Methylenebis(3-chloro-2,6-diethylaniline)
- 4,4’-Methylene diphenyl diisocyanate
Uniqueness
4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile is unique due to its dichlorostannane core, which imparts distinct chemical reactivity and coordination properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where tin coordination chemistry is advantageous.
Properties
CAS No. |
849144-50-9 |
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Molecular Formula |
C16H12Cl2N2Sn |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[[dichloro-[(4-cyanophenyl)methyl]stannyl]methyl]benzonitrile |
InChI |
InChI=1S/2C8H6N.2ClH.Sn/c2*1-7-2-4-8(6-9)5-3-7;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
SRWFOPFSEJIWAP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)C#N)(Cl)Cl)C#N |
Origin of Product |
United States |
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